REACTION_CXSMILES
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[Cl:1][C:2]1[C:7]([I:8])=[C:6]([Cl:9])[CH:5]=[CH:4][C:3]=1[NH:10]C(=O)C.Cl>CO>[Cl:1][C:2]1[C:7]([I:8])=[C:6]([Cl:9])[CH:5]=[CH:4][C:3]=1[NH2:10]
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Name
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|
Quantity
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40 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC(=C1I)Cl)NC(C)=O
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Name
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|
Quantity
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50 mL
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Type
|
reactant
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Smiles
|
Cl
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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CO
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Type
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CUSTOM
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Details
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The mixture is stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux for 18 hours
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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The mixture is cooled
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Type
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CUSTOM
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Details
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the solvents were removed under reduced pressure (water bath below 45° C.)
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Type
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TEMPERATURE
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Details
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The residue is cooled with an ice bath
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Type
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ADDITION
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Details
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3N NaOH solution was added
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Type
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EXTRACTION
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Details
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The mixture is extracted with ether
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
|
CUSTOM
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Details
|
The solvents were removed
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Type
|
CUSTOM
|
Details
|
the residue is purified through a flash chromatographic column with a gradient of hexanes/ether
|
Name
|
|
Type
|
product
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Smiles
|
ClC1=C(N)C=CC(=C1I)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |